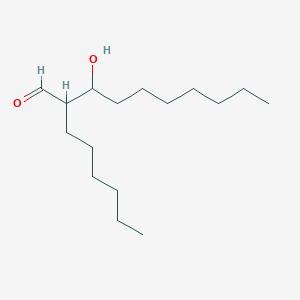
2-Hexyl-3-hydroxydecanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hexyl-3-hydroxydecanal is an organic compound with the molecular formula C16H32O2 It is characterized by the presence of a hydroxyl group (-OH) and an aldehyde group (-CHO) on a decane backbone with a hexyl substituent
準備方法
Synthetic Routes and Reaction Conditions: 2-Hexyl-3-hydroxydecanal can be synthesized through several methods. One common approach involves the oxidation of 2-hexyl-3-hydroxydecanol using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under anhydrous conditions to prevent over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of 2-hexyl-3-decenal, followed by selective oxidation. This method allows for large-scale production with high yield and purity.
Types of Reactions:
Oxidation: this compound can be further oxidized to 2-hexyl-3-decanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo substitution reactions, such as esterification with acyl chlorides or acid anhydrides to form esters.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Acyl chlorides, acid anhydrides.
Major Products Formed:
Oxidation: 2-Hexyl-3-decanoic acid.
Reduction: 2-Hexyl-3-hydroxydecanol.
Substitution: Esters of this compound.
科学的研究の応用
2-Hexyl-3-hydroxydecanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and as a chemical intermediate in the synthesis of other industrial compounds.
作用機序
The mechanism of action of 2-Hexyl-3-hydroxydecanal involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups allow it to participate in hydrogen bonding and nucleophilic addition reactions, which can modulate biological activity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in inflammatory and microbial processes.
類似化合物との比較
2-Hexyl-3-hydroxydecanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-Hexyl-3-decenal: Similar structure but with a double bond in the decane chain.
2-Hexyl-3-hydroxydecanol: Similar structure but with a primary alcohol group instead of an aldehyde.
Uniqueness: 2-Hexyl-3-hydroxydecanal is unique due to the presence of both a hydroxyl and an aldehyde group, which allows it to participate in a wide range of chemical reactions
特性
CAS番号 |
120051-31-2 |
|---|---|
分子式 |
C16H32O2 |
分子量 |
256.42 g/mol |
IUPAC名 |
2-hexyl-3-hydroxydecanal |
InChI |
InChI=1S/C16H32O2/c1-3-5-7-9-11-13-16(18)15(14-17)12-10-8-6-4-2/h14-16,18H,3-13H2,1-2H3 |
InChIキー |
LSHBKDIMAGRTOT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(C(CCCCCC)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



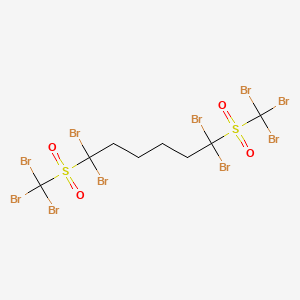
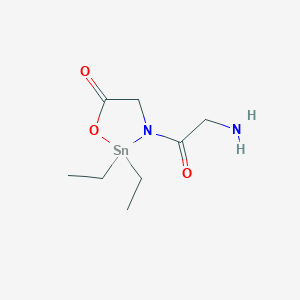
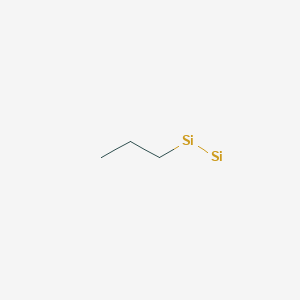
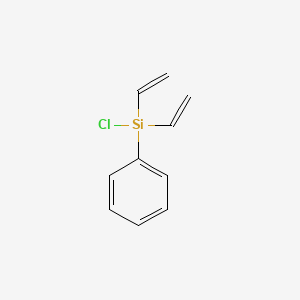
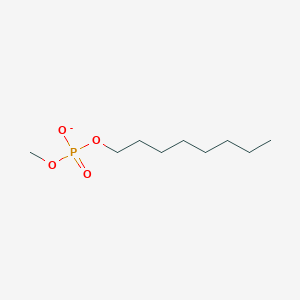
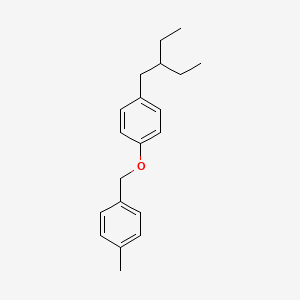
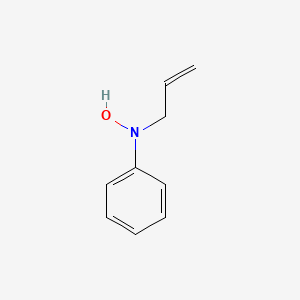
![3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid](/img/structure/B14285527.png)
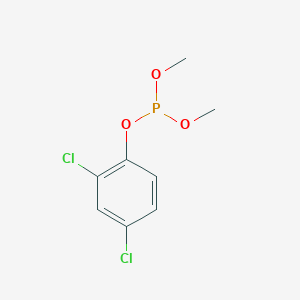
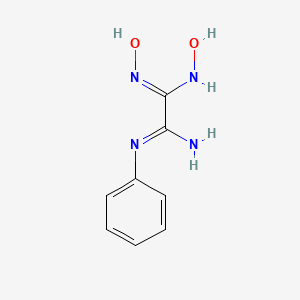
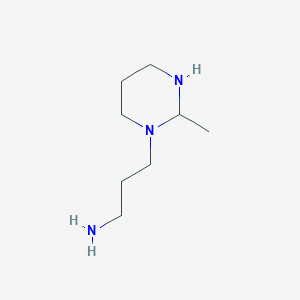
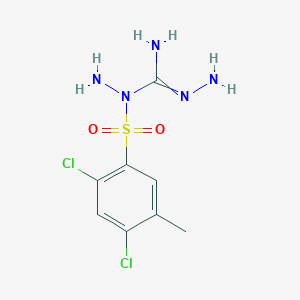
![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine](/img/structure/B14285542.png)
